molecular formula C17H27NO2 B15105040 1-piperidin-1-yl-3-(2,4,6-trimethylphenoxy)propan-2-ol

1-piperidin-1-yl-3-(2,4,6-trimethylphenoxy)propan-2-ol

Cat. No.: B15105040
M. Wt: 277.4 g/mol
InChI Key: ZIIMWQZHHUGSFL-UHFFFAOYSA-N
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Description

1-piperidin-1-yl-3-(2,4,6-trimethylphenoxy)propan-2-ol is an organic compound featuring a piperidine ring and a trimethylphenoxy group attached to a propanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-piperidin-1-yl-3-(2,4,6-trimethylphenoxy)propan-2-ol typically involves the reaction of 1-chloro-3-(2,4,6-trimethylphenyl)propan-2-one with piperidine. The reaction is carried out in water at a temperature of 53 K for 18 hours. After the reaction, the water is decanted, and the resulting oil is distilled under vacuum to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-piperidin-1-yl-3-(2,4,6-trimethylphenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-piperidin-1-yl-3-(2,4,6-trimethylphenoxy)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-piperidin-1-yl-3-(2,4,6-trimethylphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The piperidine ring and the trimethylphenoxy group contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-1-yl)propan-2-ol: A related compound with a similar piperidine ring structure.

    1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol: Another compound with a piperidine ring and a phenoxy group.

Uniqueness

1-piperidin-1-yl-3-(2,4,6-trimethylphenoxy)propan-2-ol is unique due to the presence of the trimethylphenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications and effects .

Properties

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

1-piperidin-1-yl-3-(2,4,6-trimethylphenoxy)propan-2-ol

InChI

InChI=1S/C17H27NO2/c1-13-9-14(2)17(15(3)10-13)20-12-16(19)11-18-7-5-4-6-8-18/h9-10,16,19H,4-8,11-12H2,1-3H3

InChI Key

ZIIMWQZHHUGSFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(CN2CCCCC2)O)C

Origin of Product

United States

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